molecular formula C19H20BrN3O3S2 B2712486 4-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851800-82-3

4-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2712486
CAS No.: 851800-82-3
M. Wt: 482.41
InChI Key: ISJCVDRMMNSUKL-UHFFFAOYSA-N
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Description

4-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a bromobenzyl group, an imidazole ring, and a benzenesulfonamide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the imidazole ring.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxone, 2-iodoxy-5-methylbenzenesulfonic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-bromobenzaldehyde, 4-bromobenzoic acid.

    Reduction: De-brominated derivatives, modified imidazole compounds.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

4-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in the disruption of cellular processes, such as cell cycle progression or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide is unique due to its combination of a bromobenzyl group, an imidazole ring, and a benzenesulfonamide moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O3S2/c1-22(2)28(25,26)17-9-5-15(6-10-17)18(24)23-12-11-21-19(23)27-13-14-3-7-16(20)8-4-14/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJCVDRMMNSUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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